molecular formula C22H23N3O2 B7690242 N-cyclohexyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide

N-cyclohexyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No.: B7690242
M. Wt: 361.4 g/mol
InChI Key: MIQRGCCQNFPBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclohexyl group, a 3-methylphenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of N-cyclohexyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide typically involves multiple steps. One common synthetic route includes the cyclization of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of the oxadiazole ring . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-cyclohexyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-cyclohexyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-cyclohexyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15-8-7-9-16(14-15)20-24-22(27-25-20)19-13-6-5-12-18(19)21(26)23-17-10-3-2-4-11-17/h5-9,12-14,17H,2-4,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQRGCCQNFPBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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